molecular formula C20H23N5O B11234964 N-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}-2-methylaniline

N-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}-2-methylaniline

Cat. No.: B11234964
M. Wt: 349.4 g/mol
InChI Key: JKSFXUXCBQBMJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-2-METHYLANILINE: is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a methoxyphenyl group, a tetrazole ring, and a cyclopentyl group attached to a methylaniline moiety. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C20H23N5O

Molecular Weight

349.4 g/mol

IUPAC Name

N-[1-[1-(4-methoxyphenyl)tetrazol-5-yl]cyclopentyl]-2-methylaniline

InChI

InChI=1S/C20H23N5O/c1-15-7-3-4-8-18(15)21-20(13-5-6-14-20)19-22-23-24-25(19)16-9-11-17(26-2)12-10-16/h3-4,7-12,21H,5-6,13-14H2,1-2H3

InChI Key

JKSFXUXCBQBMJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2(CCCC2)C3=NN=NN3C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-2-METHYLANILINE typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the cyclization of a hydrazine derivative with an appropriate nitrile. The methoxyphenyl group can be introduced through a nucleophilic substitution reaction. The final step often involves coupling the tetrazole derivative with the cyclopentyl and methylaniline moieties under specific conditions, such as the presence of a base or a catalyst .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production typically requires the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: N-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-2-METHYLANILINE can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the tetrazole ring can produce an amine derivative.

Scientific Research Applications

Chemistry: In chemistry, N-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-2-METHYLANILINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .

Biology: In biological research, this compound is studied for its potential interactions with various biomolecules. It can serve as a probe to investigate enzyme activities and protein-ligand interactions .

Medicine: In the medical field, N-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-2-METHYLANILINE is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry: Industrially, this compound is used in the development of new materials and as an intermediate in the synthesis of various chemical products. Its stability and reactivity make it suitable for use in manufacturing processes .

Mechanism of Action

The mechanism of action of N-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-2-METHYLANILINE involves its interaction with specific molecular targets. The methoxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, while the tetrazole ring can coordinate with metal ions or form π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • N-[(1RS)-1-[(4-Methoxyphenyl)methyl]ethyl]ethanamine Hydrochloride
  • 1-(4-Methoxyphenyl)-N-methylethanamine Hydrochloride
  • 1-(2-Methoxyphenyl)-1,4-Dihydro-5H-tetrazole-5-thione

Uniqueness: N-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-2-METHYLANILINE stands out due to its combination of a tetrazole ring and a cyclopentyl group, which is not commonly found in similar compounds. This unique structure allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of molecular targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.